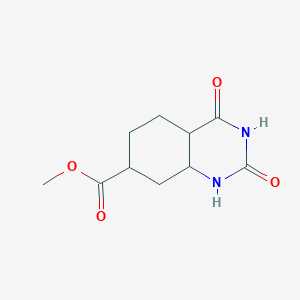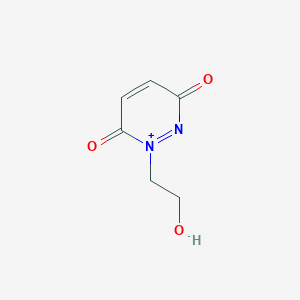
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyethyl group
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be achieved through several routes. One common method involves the reaction of pyridazine derivatives with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include carboxylic acids, dihydropyridazines, and substituted pyridazines.
Scientific Research Applications
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)pyridazin-1-ium-3,6-dione can be compared with other similar compounds, such as:
Pyridazin-3(2H)-ones: These compounds share a similar pyridazine core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.
Triazole-fused pyridazines: These compounds feature a triazole ring fused to a pyridazine ring and have applications in medicinal chemistry and materials science. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H7N2O3+ |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)pyridazin-1-ium-3,6-dione |
InChI |
InChI=1S/C6H7N2O3/c9-4-3-8-6(11)2-1-5(10)7-8/h1-2,9H,3-4H2/q+1 |
InChI Key |
NFWKEQXLJAQFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)[N+](=NC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


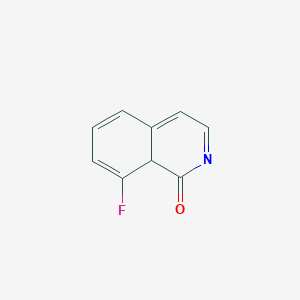
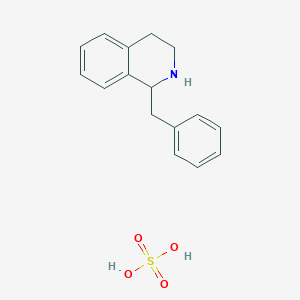
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
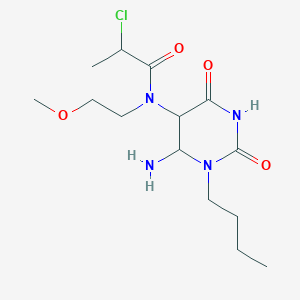
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
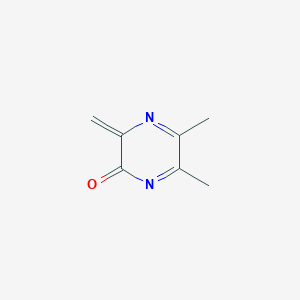
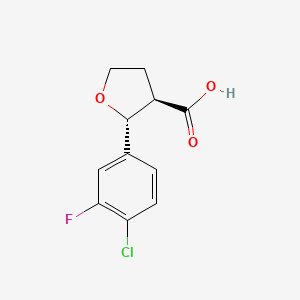
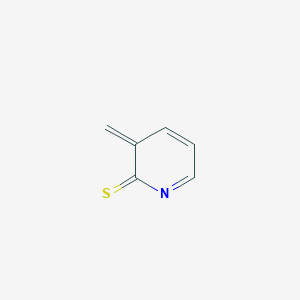
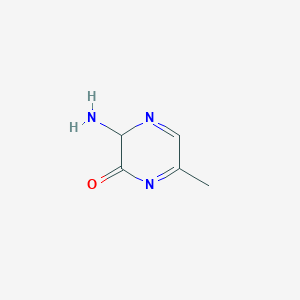
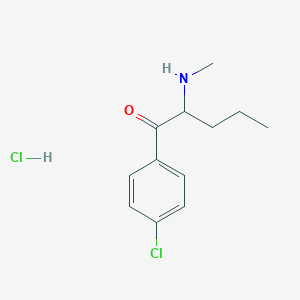
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

